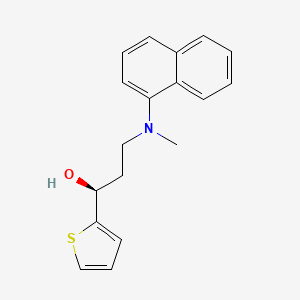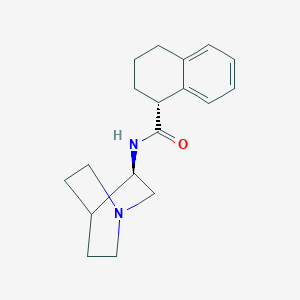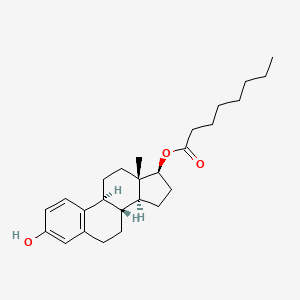
rac 2-Stearoyl-3-chloropropanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Stearoyl-3-chloropropanediol-d5 involves the esterification of octadecanoic acid with 2-chloro-1-(hydroxymethyl)ethyl ester-d5 . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: rac 2-Stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
rac 2-Stearoyl-3-chloropropanediol-d5 is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of rac 2-Stearoyl-3-chloropropanediol-d5 involves its interaction with specific molecular targets and pathways. The compound can be incorporated into lipid membranes, affecting membrane fluidity and function. It also participates in metabolic pathways, where it can be converted into various metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
- rac 1,2-Distearoyl-3-chloropropanediol-d5
- rac 1-Palmitoyl-3-chloropropanediol-d5
Comparison: rac 2-Stearoyl-3-chloropropanediol-d5 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. Compared to rac 1,2-Distearoyl-3-chloropropanediol-d5 and rac 1-Palmitoyl-3-chloropropanediol-d5, it offers distinct advantages in terms of its application in NMR spectroscopy and lipidomics.
Propriétés
Formule moléculaire |
C21H41ClO3 |
|---|---|
Poids moléculaire |
382.0 g/mol |
Nom IUPAC |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) octadecanoate |
InChI |
InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,23H,2-19H2,1H3/i18D2,19D2,20D |
Clé InChI |
QVDKLQCGMGDAPK-UITAJUKKSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)

![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)

![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)

![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)





![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
